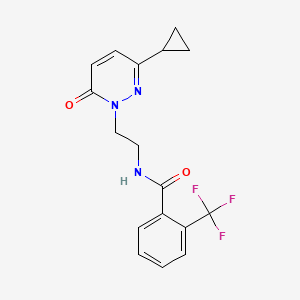

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H16F3N3O2 and its molecular weight is 351.329. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves a multi-step synthesis process. Key steps include:

Synthesis of the pyridazinone core through cyclization reactions involving appropriate starting materials.

Introduction of the cyclopropyl group via alkylation reactions under controlled conditions.

Attachment of the ethyl linkage through a nucleophilic substitution reaction.

Finally, the trifluoromethylbenzamide moiety is introduced through amidation reactions.

These steps often require specific reaction conditions such as controlled temperatures, pH levels, and the presence of catalysts to achieve optimal yields.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound is typically optimized for cost-effectiveness and efficiency. This may involve:

Use of scalable reaction vessels.

Employing continuous flow chemistry techniques.

Utilizing green chemistry principles to minimize waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes: N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide undergoes several types of chemical reactions, including:

Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

Reduction: : Reduction reactions can be employed to modify the oxidation state of the compound, affecting its properties.

Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, allowing the introduction or removal of functional groups.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Catalysts: : Palladium on carbon (Pd/C), platinum (Pt).

Major Products Formed: Depending on the type of reaction, the products formed from reactions involving this compound can vary widely. These products may include modified derivatives that retain the core structure but exhibit altered functionalities.

Aplicaciones Científicas De Investigación

Chemistry: N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is utilized as a building block in the synthesis of complex molecules for research in organic chemistry. It serves as a precursor in various synthetic pathways to create novel compounds.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic effects. Its unique structure allows for interactions with specific biological targets, making it a candidate for drug development. Studies explore its efficacy in treating diseases or conditions at the molecular level.

Industry: The compound finds applications in industrial processes, particularly in the development of advanced materials. Its reactivity and stability make it suitable for use in the synthesis of polymers, coatings, and other specialized materials.

Mecanismo De Acción

Molecular Targets and Pathways Involved: The mechanism by which N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide exerts its effects is closely related to its ability to interact with specific molecular targets. It may bind to proteins, enzymes, or receptors, influencing their activity. This binding can modulate various biochemical pathways, leading to therapeutic or biological effects.

Comparación Con Compuestos Similares

Comparison and Uniqueness: Compared to similar compounds, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide stands out due to its unique combination of functional groups

Similar Compounds

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide.

2-(trifluoromethyl)benzamide derivatives.

Pyridazinone-based compounds.

By understanding the synthesis, reactions, applications, and unique properties of this compound, researchers and industry professionals can harness its potential for various scientific and practical purposes.

Actividad Biológica

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of pyridazinones, which has garnered attention for its potential biological activities, particularly in cancer research and other therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), indicative of its complex structure that contributes to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The mechanism of action for this compound involves modulation of specific biological targets, such as enzymes or receptors that are pivotal in various signaling pathways. Research indicates that it may influence pathways associated with cell proliferation and apoptosis, making it a candidate for therapeutic interventions in oncology.

Biological Activity Overview

-

Antitumor Activity :

- Studies have shown that this compound induces G1 cell cycle arrest and apoptosis in cancer cell lines. This suggests potential efficacy in inhibiting tumor growth through the modulation of cell cycle regulators.

- In vivo studies have demonstrated promising antitumor activity, indicating that this compound could be developed further as an anticancer agent .

-

Cell Proliferation Modulation :

- The compound has been linked to significant effects on pathways related to cell proliferation. Its structural features allow it to interact with key proteins involved in these pathways, which is crucial for cancer therapy .

- Potential Diabetes Treatment :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Effect | Reference |

|---|---|---|

| Antitumor Activity | Induces G1 arrest and apoptosis | |

| Cell Proliferation | Modulates signaling pathways | |

| β-cell Protection | Potential protective effects against ER stress |

Case Study 1: Antitumor Efficacy

In a recent study, researchers investigated the effects of this compound on various cancer cell lines. The results indicated a significant decrease in cell viability at concentrations ranging from 10 µM to 50 µM, with an observed EC50 value suggesting effective potency in inducing apoptosis.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of this compound's action. It was found that treatment with this compound led to the activation of caspase pathways, confirming its role in promoting apoptotic processes within malignant cells.

Propiedades

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O2/c18-17(19,20)13-4-2-1-3-12(13)16(25)21-9-10-23-15(24)8-7-14(22-23)11-5-6-11/h1-4,7-8,11H,5-6,9-10H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFAZMPIHNRDNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.